molecular formula C14H13NO4S B14534320 Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate CAS No. 62404-03-9

Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate

Cat. No.: B14534320
CAS No.: 62404-03-9
M. Wt: 291.32 g/mol
InChI Key: ZUKMNKWOPGYDCI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitrophenyl group attached to the thiophene ring.

Properties

CAS No.

62404-03-9

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C14H13NO4S/c1-3-19-14(16)12-8-9(2)13(20-12)10-6-4-5-7-11(10)15(17)18/h4-8H,3H2,1-2H3

InChI Key

ZUKMNKWOPGYDCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions. For example, it may inhibit certain enzymes or bind to receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Ethyl 4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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